molecular formula C10H12BrFN2 B3033194 2-(3-Bromo-4-fluorophenyl)piperazine CAS No. 942474-02-4

2-(3-Bromo-4-fluorophenyl)piperazine

Cat. No. B3033194
CAS RN: 942474-02-4
M. Wt: 259.12
InChI Key: OXNHARNZUDPFPY-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrFN2 . It has an average mass of 259.118 Da and a monoisotopic mass of 258.016785 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(3-Bromo-4-fluorophenyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-fluorophenyl)piperazine can be analyzed using various methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and High-Pressure Liquid Chromatography (HPLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-fluorophenyl)piperazine can be analyzed using various methods such as solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), and gas chromatography with flame ionization detection (GC-FID) .

Scientific Research Applications

Medicinal Chemistry

The piperazine moiety, which is a part of 2-(3-Bromo-4-fluorophenyl)piperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are medications that block certain enzymes called kinases, which play a key role in the growth and spread of cancer cells.

Receptor Modulators

Piperazine derivatives are also used as receptor modulators . These compounds can enhance or inhibit the action of certain receptors in the body, which can be beneficial in treating a variety of conditions, from depression to cancer.

Synthesis of Biologically Active Compounds

Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

Monoamine Oxidase (MAO) Inhibitors

Certain pyridazinones containing the (2-fluorophenyl)piperazine moiety have been synthesized and evaluated for monoamine oxidase (MAO) -A and -B inhibitory activities . These compounds could potentially be used in the treatment of neurological disorders such as Parkinson’s disease and depression.

Synthesis of Piperazinopyrrolidinones

The ring formation reaction between certain diamines and sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected and undergo selective intramolecular cyclization to give piperazinopyrrolidinones . These compounds have potential applications in medicinal chemistry.

Safety and Hazards

The safety data sheet for 2-(3-Bromo-4-fluorophenyl)piperazine indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled in a well-ventilated area .

Future Directions

The future directions for the study of 2-(3-Bromo-4-fluorophenyl)piperazine could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments could be conducted to ensure safe handling and use of this compound .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHARNZUDPFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279147
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942474-02-4
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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